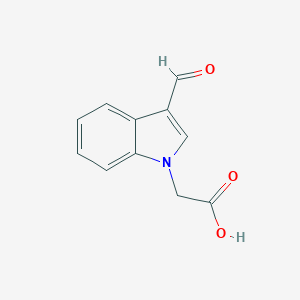

3-Formylindol-1-yl-acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-formylindol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c13-7-8-5-12(6-11(14)15)10-4-2-1-3-9(8)10/h1-5,7H,6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUUGBTJTGRTIFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354388 | |

| Record name | (3-Formyl-1H-indol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138423-98-0 | |

| Record name | 3-Formyl-1H-indole-1-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138423-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Formyl-1H-indol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-formyl-1H-indol-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Current Research Landscape and Significance of 3 Formylindol 1 Yl Acetic Acid in Chemical Sciences

Historical Context and Evolution of Indole-Based Scaffolds in Medicinal Chemistry

The story of indole (B1671886) and its derivatives is deeply rooted in the history of chemistry, beginning with the investigation of the dye indigo. In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole (B195798) with zinc dust. wikipedia.orgpcbiochemres.com This breakthrough laid the groundwork for over a century of research into the versatile indole scaffold. By the early 20th century, the significance of indole derivatives expanded beyond dyes when they were identified as the core structure in many important alkaloids, such as tryptophan and auxins. wikipedia.orgatamanchemicals.com

The 1930s marked a turning point, with intensified interest in indoles due to their presence in numerous biologically active compounds. pcbiochemres.comatamanchemicals.com This era saw the beginning of the recognition of the indole nucleus as a "privileged scaffold" in medicinal chemistry – a molecular framework that can bind to a variety of biological targets, leading to a wide range of pharmacological activities. nih.govrsc.org This unique property stems from its ability to mimic peptide structures and interact with enzymes. nih.gov

Over the decades, the development of synthetic methods like the Fischer indole synthesis (1883), the Baeyer-Emmerling indole synthesis (1869), the Madelung indole synthesis (1912), and the Leimgruber–Batcho indole synthesis (1976) has been crucial. wikipedia.orgpcbiochemres.comirjmets.com These methods enabled chemists to create a vast library of substituted indoles, paving the way for the discovery of numerous indole-containing drugs. atamanchemicals.comirjmets.com Today, indole derivatives are integral to a wide array of pharmaceuticals, including those for treating cancer, infections, inflammation, and neurological disorders. nih.govresearchgate.net More than 40 indole-containing drugs have received FDA approval, a testament to the enduring importance of this heterocyclic system in drug discovery. rsc.org

Academic Importance of 3-Formylindol-1-yl-acetic acid as a Core Indole Derivative

Within the vast family of indole derivatives, this compound holds a specific and important place, primarily as a versatile building block in organic synthesis and medicinal chemistry. Its structure, featuring a reactive formyl group at the 3-position and an acetic acid moiety at the 1-position of the indole ring, makes it a valuable intermediate for creating more complex molecules. ontosight.ai

The academic importance of this compound lies in its utility for researchers exploring the structure-activity relationships of new therapeutic agents. The formyl group can undergo various chemical transformations, such as oxidation to a carboxylic acid or reduction to a hydroxymethyl group, allowing for the synthesis of a diverse range of derivatives. This chemical versatility enables scientists to systematically modify the indole scaffold and investigate how these changes affect biological activity.

Furthermore, this compound and its esters, such as ethyl 2-(3-formyl-1H-indol-1-yl)acetate, are used to develop novel compounds with potential applications in areas like enzyme inhibition and receptor binding. ontosight.ai Researchers utilize these intermediates to synthesize molecules that can help in understanding complex biological pathways at a molecular level. ontosight.ai The compound is also noted for its use in solid-phase peptide synthesis. google.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 2-(3-formylindol-1-yl)acetic acid |

| CAS Number | 138423-98-0 |

| Molecular Formula | C₁₁H₉NO₃ |

| Molecular Weight | 203.19 g/mol |

| Melting Point | ~205°C (with decomposition) |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

This table is populated with data from multiple sources. sun-shinechem.comambeed.com

Contemporary Research Focus Areas on this compound

Current research on this compound is multifaceted, reflecting the broader trends in the application of indole derivatives. A significant area of focus is its role as a precursor in the synthesis of novel bioactive compounds. ontosight.ai Medicinal chemists are actively exploring its potential in developing new therapeutic agents.

While specific research on the direct biological activities of this compound is ongoing, the broader class of indole derivatives to which it belongs is being investigated for a wide range of pharmacological effects. These include:

Anticancer Properties: Indole derivatives are known to inhibit cancer cell proliferation and induce apoptosis. researchgate.net

Antimicrobial and Antiviral Activity: The indole scaffold is a key component in drugs targeting various pathogens. nih.govnih.gov

Anti-inflammatory Effects: Compounds containing the indole nucleus, such as Indomethacin (B1671933), are established anti-inflammatory agents. nih.gov

Antiparasitic Agents: The indole moiety is a promising chemotype for developing new drugs against diseases like malaria and leishmaniasis. mdpi.com

The structural features of this compound make it a valuable tool for creating libraries of compounds to be screened for these and other biological activities. Its derivatives are being studied to understand their interactions with various biological targets, which could lead to the development of new drugs with novel mechanisms of action.

Synthetic Methodologies and Methodological Advancements for 3 Formylindol 1 Yl Acetic Acid and Its Analogues

Established Synthetic Pathways for 3-Formylindol-1-yl-acetic acid

The construction of the this compound scaffold can be achieved through several established chemical routes. These pathways typically involve either the formylation of a pre-functionalized indole (B1671886) core or the N-alkylation of an existing 3-formylindole intermediate.

A common and effective strategy for synthesizing this compound is a two-step process that begins with the formylation of indole, followed by the alkylation of the indole nitrogen.

C3-Formylation of Indole : The first step involves the introduction of a formyl group (-CHO) at the electron-rich C3 position of the indole ring. The most prevalent method for this transformation is the Vilsmeier-Haack reaction, which provides the key intermediate, 1H-Indole-3-carboxaldehyde, in high purity and nearly quantitative yields. ekb.eg

N1-Alkylation : The subsequent step is the N-alkylation of 1H-Indole-3-carboxaldehyde. This is typically achieved by reacting the intermediate with a haloacetic acid derivative, such as ethyl bromoacetate (B1195939) or chloroacetic acid, in the presence of a base. derpharmachemica.com For example, N-acylation of indole-3-carboxaldehyde (B46971) with chloroacetyl chloride has been demonstrated. derpharmachemica.com A general method for N-alkylation involves suspending the indole derivative in a mixture of an aqueous alkali solution (like potassium hydroxide) and a water-immiscible organic solvent, followed by the addition of the alkylating agent. google.com If an ester like ethyl bromoacetate is used, a final hydrolysis step is required to yield the carboxylic acid.

This sequential approach allows for a controlled and high-yielding synthesis of the target compound.

| Step | Reaction | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | C3-Formylation | Indole, POCl₃, DMF | 1H-Indole-3-carboxaldehyde |

| 2 | N1-Alkylation | Haloacetic acid or ester (e.g., Ethyl bromoacetate), Base (e.g., K₂CO₃) | This compound (or its ester) |

| 3 (if needed) | Hydrolysis | Base or Acid (e.g., NaOH, HCl) | This compound |

The Vilsmeier-Haack reaction is a cornerstone method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indole. ijpcbs.com It is widely regarded as one of the most efficient and straightforward methods for preparing 1H-Indole-3-carboxaldehyde. ekb.eg

The reaction proceeds through two main stages:

Formation of the Vilsmeier Reagent : N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a substituted chloroiminium ion, commonly known as the Vilsmeier reagent. This species is the active electrophile in the reaction. chemistrysteps.comyoutube.com

Electrophilic Aromatic Substitution : The electron-rich indole ring performs a nucleophilic attack on the Vilsmeier reagent. The substitution occurs preferentially at the C3 position due to its higher electron density. Subsequent hydrolysis of the resulting iminium intermediate furnishes the final aldehyde product. chemistrysteps.comyoutube.com

The reaction is valued for its mild conditions, high regioselectivity, and excellent yields. ijpcbs.com Recent advancements have focused on developing catalytic versions of the Vilsmeier-Haack reaction to improve its sustainability and applicability, for instance, in the late-stage formylation of complex molecules. orgsyn.org This reaction can be applied to a wide range of indole substrates, making it a versatile tool in synthetic organic chemistry. researchgate.net

While traditional chemical synthesis remains the dominant approach, biocatalytic methods offer promising green alternatives. Research in this area explores the use of enzymes for specific transformations, potentially reducing the need for harsh reagents and improving selectivity.

Direct enzymatic synthesis of this compound has not been extensively documented. However, chemoenzymatic pathways are conceivable. For instance, 1H-Indole-3-carboxaldehyde itself can be produced via the biotransformation of indole-3-acetic acid (IAA) using crude enzyme preparations from plant sources. ekb.eg

Furthermore, advances in biocatalysis have led to the development of enzyme cascades for the N-alkylation of amines. One-pot systems combining a reductive aminase (RedAm) with either an alcohol oxidase (to generate an aldehyde from a primary alcohol) or a carboxylic acid reductase (CAR) have been developed for N-alkylation reactions. nih.gov Such a system could potentially be adapted for the N-alkylation of 1H-Indole-3-carboxaldehyde using glycolic acid or a related precursor, representing a potential future biocatalytic route to the target molecule.

Functional Group Interconversions and Derivatization Strategies of this compound

The two functional groups of this compound—the C3-formyl group and the N1-acetic acid moiety—provide reactive handles for a wide array of chemical transformations, enabling the synthesis of diverse analogues.

The aldehyde functionality at the C3 position is highly versatile and can participate in numerous C-C and C-N bond-forming reactions. ekb.egresearchgate.net

Reductive Amination : This is a powerful one-pot reaction for converting the formyl group into a substituted aminomethyl group. The aldehyde reacts with a primary or secondary amine to form an intermediate imine, which is subsequently reduced by a hydride reagent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). ias.ac.inwikipedia.orgmasterorganicchemistry.com This method is particularly useful for attaching amine-containing fragments to the indole core and has been used to immobilize amines onto resin supports. sigmaaldrich.com

Knoevenagel Condensation : The formyl group readily undergoes condensation with compounds containing active methylene (B1212753) groups (e.g., malononitrile, nitromethane, malonic esters). wikipedia.org This reaction, often catalyzed by a weak base like piperidine (B6355638), yields α,β-unsaturated indole derivatives, which are valuable synthetic intermediates. acgpubs.orgacgpubs.org

Schiff Base Formation : The aldehyde reacts with primary amines, hydrazines, and related compounds to form imines or Schiff bases. For example, reaction with thiosemicarbazides produces indole-3-carboxaldehyde thiosemicarbazone derivatives. aku.edu.tr

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Reductive Amination | Amine (R-NH₂), Reducing Agent (e.g., NaBH₄) | Substituted Aminomethyl Indole | ias.ac.inmasterorganicchemistry.com |

| Knoevenagel Condensation | Active Methylene Compound (e.g., CH₂(CN)₂) | α,β-Unsaturated Indole Derivative | wikipedia.orgacgpubs.org |

| Schiff Base Formation | Thiosemicarbazide | Indole Thiosemicarbazone | aku.edu.tr |

The carboxylic acid group of the N1-acetic acid moiety can undergo typical transformations, allowing for further derivatization. These reactions are analogous to those of the well-studied indole-3-acetic acid. nih.gov

Esterification : The carboxylic acid can be converted to its corresponding ester through reaction with an alcohol under acidic conditions (Fischer esterification) or by using alkylating agents after deprotonation. Enzymatic methods for the esterification of indole-acetic acids have also been reported. nih.gov It is noted that these ester conjugates can be sensitive to hydrolysis under mild alkaline conditions (pH 9 and above). researchgate.net

Amide Formation : Amides can be synthesized by first activating the carboxylic acid, for example, by converting it into an acyl chloride (using thionyl chloride) or by using coupling agents like carbonyldiimidazole (CDI). nih.gov The activated intermediate is then reacted with a primary or secondary amine to form the corresponding amide derivative. nih.gov

Reduction : The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(3-formyl-1H-indol-1-yl)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation provides another avenue for further functionalization.

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Esterification | Alcohol (R-OH), Acid Catalyst | Ester |

| Amide Formation | Coupling Agent (e.g., CDI), Amine (R-NH₂) | Amide |

| Reduction | Reducing Agent (e.g., LiAlH₄) | Primary Alcohol |

N-Substitution Reactions of the Indole Nitrogen

A prevalent method for the synthesis of this compound involves a two-step process commencing with the N-alkylation of indole-3-carboxaldehyde (also known as 3-formylindole). This is followed by the hydrolysis of the resulting ester to yield the final carboxylic acid product.

The initial step is a nucleophilic substitution reaction where 3-formylindole is reacted with an ethyl bromoacetate. This reaction is typically carried out in the presence of a base, such as sodium hydride, in a solvent like N,N-dimethylformamide (DMF). The reaction mixture is stirred at room temperature for an extended period, often around 16 hours, to ensure the complete formation of the intermediate, (3-formylindol-1-yl)ethyl acetate (B1210297). The reaction proceeds in a quantitative yield. guidechem.com

The subsequent step involves the hydrolysis of the ester group of (3-formylindol-1-yl)ethyl acetate. This is achieved by dissolving the ester in a solvent mixture, such as 1,4-dioxane, and adding an aqueous base like sodium hydroxide (B78521). The mixture is stirred at room temperature for several days to facilitate the conversion to the corresponding carboxylate salt. Following the hydrolysis, the reaction mixture is worked up by washing with an organic solvent to remove any unreacted starting material. The aqueous layer is then acidified with a strong acid, such as hydrochloric acid, to precipitate the final product, this compound, which can then be extracted with an organic solvent like ethyl acetate. This hydrolysis step yields the final product in good quantities, typically around 73%. guidechem.com

| Step | Reactants | Reagents and Solvents | Reaction Conditions | Product | Yield |

|---|---|---|---|---|---|

| N-Alkylation | 3-Formylindole, Ethyl bromoacetate | Sodium hydride, N,N-dimethylformamide | Room temperature, 16 hours | (3-Formylindol-1-yl)ethyl acetate | Quantitative |

| Hydrolysis | (3-Formylindol-1-yl)ethyl acetate | Sodium hydroxide, 1,4-Dioxane, Water | Room temperature, 4 days | This compound | 73% |

Green Chemistry Approaches in the Synthesis of this compound

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methodologies in organic chemistry. For the synthesis of indole derivatives, including this compound, several green chemistry approaches have been explored to minimize the use of hazardous reagents and solvents, reduce reaction times, and improve energy efficiency.

Solvent-free, or solid-state, synthesis is another key green chemistry approach that has been successfully applied to the synthesis of indole derivatives. Mechanochemical methods, where mechanical force is used to induce a chemical reaction, have been shown to be effective for the synthesis of N-substituted indole-3-carboxaldehyde oximes from the corresponding aldehydes in a solvent-free environment. nih.govresearchgate.net This approach eliminates the need for potentially toxic solvents, simplifies purification procedures, and can lead to the formation of different product isomer ratios compared to solution-phase reactions. nih.gov

| Synthetic Approach | Key Principles | Potential Advantages | Applicability to this compound Synthesis |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times | Increased reaction rates, higher yields, reduced energy consumption | Can be applied to the N-alkylation step |

| Solvent-Free Synthesis (Mechanochemistry) | Reactions in the absence of a solvent | Reduced solvent waste, simplified work-up, potential for different selectivity | Applicable to the formation of N-substituted indole-3-carboxaldehyde derivatives |

| Use of Greener Solvents | Replacement of hazardous solvents with more benign alternatives | Reduced toxicity and environmental impact | Exploring alternatives to DMF in the N-alkylation step |

Purification and Isolation Techniques for Synthetic this compound and its Derivatives

The purification and isolation of the final product and its intermediates are crucial steps to ensure the desired purity of this compound. A combination of techniques is often employed to achieve this.

Following the hydrolysis of the ethyl ester intermediate, the crude this compound is typically purified by recrystallization . A common solvent used for this purpose is ethanol. The crude product is dissolved in a minimal amount of hot ethanol, and upon cooling, the purified product crystallizes out, leaving impurities behind in the solvent.

For the purification of the intermediate, (3-formylindol-1-yl)ethyl acetate, and other N-substituted indole-3-carboxaldehyde derivatives, column chromatography is a widely used technique. Silica gel is a common stationary phase, and a mixture of solvents, such as hexane (B92381) and ethyl acetate, is used as the mobile phase to separate the desired compound from byproducts and unreacted starting materials. mdpi.com

High-Performance Liquid Chromatography (HPLC) offers a more sophisticated method for both the analysis and purification of this compound and related compounds. Reversed-phase HPLC, using a C8 or C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous acidic solution (such as acetic acid or phosphoric acid), is a common setup. nih.govnih.gov The use of a fluorescence detector can enhance the sensitivity and specificity of the analysis for indole-containing compounds. researchgate.net

| Technique | Compound | Typical Conditions | Purpose |

|---|---|---|---|

| Recrystallization | This compound | Ethanol | Final purification of the solid product |

| Column Chromatography | (3-Formylindol-1-yl)ethyl acetate and other N-substituted derivatives | Stationary Phase: Silica gel; Mobile Phase: Hexane/Ethyl acetate mixtures | Purification of intermediates and derivatives |

| High-Performance Liquid Chromatography (HPLC) | This compound and related indolic compounds | Stationary Phase: C8 or C18; Mobile Phase: Acetonitrile/Water/Acid or Methanol/Water/Acid | Analytical quantification and preparative separation |

Advanced Spectroscopic and Structural Characterization of 3 Formylindol 1 Yl Acetic Acid and Its Conjugates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment of 3-Formylindol-1-yl-acetic acid Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound and its derivatives in solution. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

Proton NMR (¹H NMR) Analysis of Rotamers and Conformations

The ¹H NMR spectrum of this compound provides key information about its molecular structure. The presence of the N-acetic acid substituent introduces the possibility of rotational isomers (rotamers) due to the partial double bond character of the N-C(O) bond in related amide structures, or restricted rotation around the N-C(aryl) bond. acs.orgresearchgate.netarkat-usa.orgmdpi.com This can lead to the appearance of two distinct sets of signals for the protons near the nitrogen atom, with their population ratio being dependent on factors like solvent and temperature. arkat-usa.orgresearchgate.net

In derivatives of 3-formylindole, the formyl proton (CHO) typically resonates as a singlet in the downfield region, often around δ 10.0 ppm. ipn.mx The protons of the indole (B1671886) ring appear in the aromatic region (approximately δ 7.0-8.5 ppm), with their specific chemical shifts and coupling constants providing information about the substitution pattern. ipn.mx The methylene (B1212753) protons (-CH₂-) of the acetic acid group typically appear as a singlet, while the acidic proton (-COOH) is often broad and may exchange with deuterium (B1214612) in deuterated solvents. For N-acylindoles, variable temperature ¹H NMR studies can be employed to study the dynamics of rotational isomerism. researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts for 3-Formylindole Derivatives Note: Data is compiled from various sources and may vary based on solvent and specific derivative structure.

| Proton | Chemical Shift (ppm) | Multiplicity |

| CHO | ~10.0 | s |

| H-2 | ~7.7 | s |

| H-4 | ~8.3 | d |

| H-5 | ~7.3 | t |

| H-6 | ~7.3 | t |

| H-7 | ~7.5 | d |

| -CH₂- | ~5.0 | s |

| -COOH | variable | br s |

Carbon-13 NMR (¹³C NMR) Spectral Interpretation

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts in ¹³C NMR are spread over a much wider range (0-220 ppm) compared to ¹H NMR, which often allows for the resolution of all unique carbon signals. libretexts.orgoregonstate.edu

For this compound, the carbonyl carbon of the formyl group is expected to be the most downfield signal, typically appearing around 180-190 ppm. The carboxylic acid carbonyl carbon also resonates in the downfield region, generally between 170-180 ppm. The carbons of the indole ring appear in the 110-140 ppm range, with the specific shifts influenced by the electron-withdrawing formyl group and the N-substituent. ipn.mxoregonstate.edu The methylene carbon of the acetic acid moiety will be found further upfield. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, aiding in the complete assignment of the spectrum. libretexts.orguvic.ca

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: These are approximate values and can vary.

| Carbon | Chemical Shift (ppm) |

| CHO | ~185 |

| COOH | ~172 |

| C-2 | ~139 |

| C-3 | ~118 |

| C-3a | ~127 |

| C-4 | ~122 |

| C-5 | ~124 |

| C-6 | ~125 |

| C-7 | ~114 |

| C-7a | ~138 |

| -CH₂- | ~48 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

2D NMR experiments are indispensable for the definitive structural assignment of complex molecules like this compound and its conjugates. youtube.comemerypharma.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY spectra would show correlations between the adjacent protons on the benzene (B151609) ring portion of the indole (H-4, H-5, H-6, H-7), confirming their connectivity. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). hmdb.canih.gov This is a powerful tool for assigning carbon signals based on their attached, and often already assigned, protons. For example, the methylene carbon signal can be definitively assigned by its correlation to the corresponding methylene proton signal. asm.org

Mass Spectrometry (MS) for Molecular Structure Elucidation and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula (C₁₁H₉NO₃). clockss.org

Electron impact (EI) or electrospray ionization (ESI) are common ionization methods. ESI-MS would typically show the protonated molecule [M+H]⁺ at m/z 204 or the deprotonated molecule [M-H]⁻ at m/z 202. uni.lu

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For indole derivatives, fragmentation often involves characteristic losses. tsijournals.comnih.govacs.org For this compound, key fragmentation pathways could include:

Loss of the carboxylic acid group (-COOH, 45 Da).

Loss of the entire acetic acid side chain (-CH₂COOH, 59 Da).

Decarboxylation (-CO₂, 44 Da) followed by loss of the remaining side chain.

Cleavage of the formyl group (-CHO, 29 Da). libretexts.orgresearchgate.net

Analysis of the fragmentation of related indole-3-carboxaldehydes and N-substituted indole derivatives helps in predicting and interpreting the mass spectrum of the target compound. tsijournals.comnih.govresearchgate.net

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment |

| 203 | [M]⁺ |

| 158 | [M - COOH]⁺ |

| 144 | [M - CH₂COOH]⁺ |

| 130 | [Indole-CH₂]⁺ |

| 116 | [Indole]⁺ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. youtube.com The IR spectrum of this compound is expected to show strong absorption bands for the carbonyl groups. clockss.org

C=O stretch (aldehyde): Around 1670-1690 cm⁻¹.

C=O stretch (carboxylic acid): A broad band around 1700-1725 cm⁻¹.

O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹, often overlapping with C-H stretches.

C-H stretch (aromatic and aliphatic): Around 2800-3100 cm⁻¹.

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region. tandfonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. Indole and its derivatives are known to be chromophoric and exhibit characteristic UV absorption spectra. cdnsciencepub.comcore.ac.uk The spectrum of this compound would be dominated by the extended π-system of the indole ring conjugated with the formyl group. Typically, indole derivatives show two main absorption bands, corresponding to the ¹Lₐ and ¹Lₑ transitions. The presence of the formyl group at the 3-position is expected to cause a red shift (bathochromic shift) of these bands compared to unsubstituted indole. cdnsciencepub.com The UV-Vis spectrum can be influenced by the solvent polarity and pH.

X-ray Crystallography for Solid-State Structural Determination of this compound Co-crystals and Derivatives

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking. nih.gov

Of particular interest is the formation of co-crystals . nih.gov The carboxylic acid moiety of this compound is a strong hydrogen bond donor and acceptor, making it an excellent candidate for forming co-crystals with other molecules (co-formers). The study of such co-crystals can reveal how the molecule interacts with other chemical species, which is crucial for applications in materials science and pharmaceutical development. acs.orgnih.gov For instance, co-crystallization with other active pharmaceutical ingredients (APIs) or pharmaceutically acceptable co-formers can be explored. The analysis of co-crystal structures of related indole carboxylic acids has revealed extensive hydrogen-bonding networks that dictate the crystal packing. acs.org

Pharmacological and Biological Activity Profiling of 3 Formylindol 1 Yl Acetic Acid Derivatives

Anticancer and Antiproliferative Activities of 3-Formylindol-1-yl-acetic acid Derivatives

The indole (B1671886) nucleus is a prevalent scaffold in numerous bioactive compounds, and its derivatives have shown considerable promise as anticancer agents. Research into analogues of this compound has revealed significant antiproliferative effects across various cancer cell lines, mediated by complex cellular mechanisms including the induction of apoptosis and modulation of the cell cycle.

A range of indole derivatives has been evaluated for cytotoxic activity against a panel of human cancer cell lines. For instance, indole chalcone (B49325) derivatives have demonstrated antiproliferative effects on breast cancer cell lines such as MDA-MB-231 and MCF-7, with IC50 values of 34.03 µM and 37.32 µM, respectively, after 72 hours of treatment mdpi.com. Similarly, studies on indole-3-acetic acid (IAA), a related compound, have shown that when activated by ultraviolet B (UVB) irradiation, it can induce time-dependent cell death in PC-3 prostate cancer cells nih.gov. Other modified indoles, such as brominated indole derivatives, have also shown potent activity; 6-bromoisatin (B21408), for example, inhibits the viability of HT29 colorectal cancer cells with an IC50 of approximately 100 µM mdpi.comnih.gov. The oxidative activation of IAA by horseradish peroxidase (HRP) has also been shown to generate cytotoxic species that reduce the colony-forming ability of mammalian cells in culture nih.gov.

| Compound Class | Specific Derivative | Cell Line | Cancer Type | IC50 Value (µM) |

|---|---|---|---|---|

| Indole Chalcone | ZK-CH-11d | MDA-MB-231 | Breast | 34.03 |

| Indole Chalcone | ZK-CH-11d | MCF-7 | Breast | 37.32 |

| Brominated Indole | 6-Bromoisatin | HT29 | Colorectal | ~100 |

| Brominated Indole | Tyrindoleninone | HT29 | Colorectal | 390 |

A primary mechanism through which indole derivatives exert their anticancer effects is the induction of programmed cell death, or apoptosis. UVB-activated indole-3-acetic acid (IAA) has been shown to induce apoptosis in PC-3 prostate cancer cells nih.gov. This process involves the activation of stress signaling proteins, such as p38 mitogen-activated protein kinase and c-Jun N-terminal kinase, and the downregulation of pro-caspases-3, -8, and -9, leading to poly(ADP-ribose) polymerase (PARP) cleavage, a hallmark of apoptosis nih.govwikipedia.org.

Other indole derivatives, such as 6-bromoisatin, have been found to significantly increase the activity of caspases 3/7 in colorectal cancer cells mdpi.comnih.gov. In flow cytometry analyses, treatment with this compound led to a substantial increase in the apoptotic cell population, reaching 77.6% in HT29 cells mdpi.com. The apoptotic effects can also be mediated by modulating the expression of key regulatory proteins. For example, some indole-isatin conjugates induce apoptosis by inhibiting the anti-apoptotic protein Bcl-2 tandfonline.com. This multifaceted ability to trigger apoptosis underscores the therapeutic potential of these compounds.

In addition to inducing apoptosis, derivatives of the indole scaffold can inhibit cancer cell proliferation by interfering with the cell cycle. Certain brominated indole derivatives have been shown to cause cell cycle arrest in the G2/M phase. In one study, a fraction containing 6-bromoisatin arrested 25.7% of HT29 colorectal cancer cells in the G2/M phase mdpi.com.

Other complex indole-based compounds demonstrate similar effects. For example, a novel indole chalcone derivative was found to cause cell cycle arrest in the G2/M phase in breast cancer cells mdpi.com. Furthermore, certain [(N-alkyl-3-indolylmethylene)hydrazono]oxindoles significantly arrest the cell cycle at the G2/M phase and drastically augment the cell population in the sub-G1 phase, which is indicative of apoptosis tandfonline.com. This modulation of the cell cycle is often achieved through the inhibition of cyclin-dependent kinases (CDKs), such as CDK2, which are crucial for cell cycle progression tandfonline.com. The ability to halt cell division at critical checkpoints is a key attribute of many effective anticancer agents.

Antiviral Activities, with a Focus on Anti-HIV-1 Agents Derived from this compound

The indole framework is also a privileged structure in the development of antiviral agents, particularly against the human immunodeficiency virus type 1 (HIV-1). The structural versatility of this scaffold allows for the design of potent inhibitors that target essential viral enzymes and processes.

A critical target for anti-HIV therapy is the viral enzyme integrase (IN), which is responsible for inserting the viral DNA into the host cell's genome, a crucial step for viral replication acs.orgnih.gov. There is no functional equivalent of this enzyme in human cells, making it a highly selective target for drug development nih.gov. A series of N-arylsulfonyl-3-formylindoles have been specifically designed and synthesized as potential HIV-1 inhibitors. Several of these compounds have displayed significant inhibitory activity against HIV-1 replication in vitro scielo.brusp.br.

The mechanism of many indole-based inhibitors involves the disruption of HIV-1 integrase activity. The integration process occurs in two main steps: 3'-processing and strand transfer. Many inhibitors, particularly those containing a β-diketo acid moiety, are designed to chelate the essential Mg2+ ions in the enzyme's active site, thereby blocking its catalytic function acs.orgmdpi.com. While many indole derivatives target integrase, others may act on different stages of the viral life cycle, such as fusion, by targeting the gp41 glycoprotein (B1211001) nih.gov.

Structure-activity relationship (SAR) studies are crucial for optimizing the antiviral potency of this compound derivatives. Research on N-arylsulfonyl-3-formylindoles has provided valuable insights into the chemical features that govern their anti-HIV-1 activity researchgate.net.

Studies have shown that substitutions on both the indole ring and the N-arylsulfonyl group significantly impact efficacy. For example, the introduction of a methyl group at the C-6 position of the indole ring, combined with a nitro group at the meta-position of the arylsulfonyl ring, resulted in a compound with both low cytotoxicity and potent antiviral activity scielo.brusp.br. This specific analogue, N-m-nitrophenylsulfonyl-6-methyl-3-formylindole, exhibited an EC50 value of 5.02 µM and a high therapeutic index of 81.69, highlighting its potential as a lead compound for further development scielo.brusp.br. These findings demonstrate that targeted modifications to the core scaffold can lead to substantial improvements in the biological activity profile of these derivatives.

| Compound | Substituents | EC50 (µM) | CC50 (µM) | Therapeutic Index (TI) |

|---|---|---|---|---|

| 3c | N-m-nitrophenylsulfonyl | 9.57 | 305.14 | 31.89 |

| 3g | N-p-chlorophenylsulfonyl, 6-methylindole | 11.04 | 152.19 | 13.79 |

| 3i | N-m-nitrophenylsulfonyl, 6-methylindole | 5.02 | 410.41 | 81.69 |

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; TI: Therapeutic Index (CC50/EC50). scielo.brusp.br

Antimicrobial and Antifungal Potentials of this compound Derivatives

The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents. Indole derivatives have shown considerable promise in this area.

Various studies have demonstrated the antibacterial efficacy of indole acetic acid derivatives against a spectrum of both Gram-positive and Gram-negative bacteria. A series of Schiff base triazoles derived from Indole-3-acetic acid displayed notable activity against several bacterial strains. nih.gov For instance, specific derivatives showed significant minimum inhibitory concentration (MIC) values against Pseudomonas aeruginosa and Klebsiella pneumoniae. nih.gov

In another study, newly synthesized indole derivatives substituted with 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties exhibited a broad spectrum of activity, with MIC values ranging from 3.125 to 50 µg/mL against strains like Staphylococcus aureus, including Methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Bacillus subtilis. nih.gov Furthermore, indole-3-carboxamido-polyamine conjugates have been shown to inhibit the growth of Gram-positive bacteria effectively. mdpi.com Some hydrazone and pyridazinone derivatives of indole acetic acid have also been found to possess high antimicrobial activities, particularly towards S. aureus. researchgate.net

Table 1: Antibacterial Activity of Indole Acetic Acid Derivatives

| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Schiff base triazole (5e) | P. aeruginosa | 3.12 | nih.gov |

| Schiff base triazole (5f) | K. pneumoniae | 3.12 | nih.gov |

| Indole-triazole derivative (3d) | S. aureus | 3.125 | nih.gov |

| Indole-triazole derivative (3d) | MRSA | 3.125 | nih.gov |

| Indole-triazole derivative (3d) | E. coli | 6.25 | nih.gov |

| Indole-triazole derivative (3d) | B. subtilis | 6.25 | nih.gov |

| Indole-3-carboxamido-polyamine (13b) | S. aureus | 2.2 | mdpi.com |

| Indole-3-carboxamido-polyamine (13b) | P. aeruginosa | 71 | mdpi.com |

The antifungal potential of indole derivatives has also been well-documented. Studies on 3-acylindole analogs revealed that certain compounds displayed more potent activities than commercially available agricultural fungicides like hymexazole against a range of phytopathogenic fungi. nih.gov The structure-activity relationship investigations highlighted that substitutions at specific positions on the indole ring were crucial for antifungal activity. nih.gov

Similarly, a series of 3-indolyl-3-hydroxy oxindole (B195798) derivatives were synthesized and evaluated, with most compounds showing moderate to excellent inhibitory effects against five plant pathogenic fungi. mdpi.com One particular compound, 3u, demonstrated exceptional activity against Rhizoctonia solani, with an EC50 value of 3.44 mg/L, surpassing commercial fungicides. mdpi.com Indole derivatives containing a 1,3,4-thiadiazole moiety have also been identified as potent antifungal agents, particularly against Botrytis cinerea. nih.gov

Table 2: Antifungal Activity of Indole Derivatives

| Compound Type | Fungal Strain | EC50 (µg/mL) | Reference |

|---|---|---|---|

| 3-indolyl-3-hydroxy oxindole (3u) | R. solani | 3.44 | mdpi.com |

| Indole-1,3,4-thiadiazole (Z2) | B. cinerea | 2.7 | nih.gov |

| Indole-triazole derivative (3d) | C. albicans | 6.25 | nih.gov |

| Indole-triazole derivative (3d) | C. krusei | 3.125 | nih.gov |

Anti-inflammatory and Antioxidative Properties of this compound Analogues

Chronic inflammation and oxidative stress are implicated in the pathogenesis of numerous diseases. Analogues of indole acetic acid have been investigated for their ability to counteract these processes.

Indole-3-acetic acid (IAA) has been shown to significantly ameliorate inflammatory responses induced by lipopolysaccharide (LPS) in macrophage cell lines. nih.govmdpi.com Treatment with IAA effectively reduces the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1). nih.govmdpi.com The mechanism of this anti-inflammatory action involves the mitigation of LPS-triggered nuclear translocation of the transcription factor NF-κB p65. nih.govnih.gov

Furthermore, other indole derivatives, such as indole-3-carboxaldehyde (B46971), have been found to alleviate LPS-induced intestinal inflammation by inhibiting the production of pro-inflammatory mediators. mdpi.com This is achieved, in part, by negatively regulating the activation of the NLRP3 inflammasome, a key component of the innate immune response. mdpi.com

A key mechanism underlying the anti-inflammatory and antioxidative effects of indole-3-acetic acid is the induction of Heme Oxygenase-1 (HO-1). nih.govmdpi.com Studies have shown a dose-dependent up-regulation of HO-1 in IAA-treated cells, both under normal and LPS-stimulated conditions. nih.govmdpi.com The anti-inflammatory effect of IAA on the expression of IL-1β and IL-6 is dependent on this HO-1 activity. nih.gov

In addition to its indirect antioxidant effects via HO-1 induction, IAA also acts as a direct scavenger of free radicals. nih.govmdpi.com It has been shown to effectively neutralize reactive oxygen species (ROS) and nitric oxide (NO) generated during inflammatory processes. nih.govmdpi.com This dual action of inducing endogenous antioxidant enzymes and directly neutralizing free radicals highlights the significant antioxidative potential of indole acetic acid analogues.

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key mediators of inflammation through their role in prostaglandin (B15479496) synthesis. nih.gov Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Indole acetic acid derivatives, most notably Indomethacin (B1671933), are well-known COX inhibitors. nih.govacs.org

Research has focused on developing indole derivatives with improved selectivity for COX-2 to reduce the gastrointestinal side effects associated with non-selective COX-1 inhibition. nih.gov Modifications to the N-substituted indole-3-acetic acid framework of indomethacin have been shown to result in selective COX-2 inhibition. acs.org For example, a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated for their anti-inflammatory activity, with several compounds showing potent inhibition. nih.gov Docking studies have further elucidated the binding interactions of these compounds within the active sites of COX enzymes. nih.gov Other studies have focused on designing indole-based scaffolds that act as potent and selective COX-1 inhibitors. acs.org

Table 3: COX Inhibition by Indole Acetic Acid Derivatives

| Compound | Target | Activity | Reference |

|---|---|---|---|

| Indomethacin | COX-1 / COX-2 | Non-selective inhibitor | nih.govacs.org |

| Compound S3 | COX-2 | Selective inhibition | nih.gov |

| Compound S7 | COX-2 | Potent inhibition | nih.gov |

| Compound S14 | COX-2 | Potent inhibition | nih.gov |

Enzyme Inhibition Profiling

Derivatives of this compound have been investigated for their ability to inhibit various enzymes, revealing potential therapeutic applications. The following sections detail the inhibitory activity of these and related indole compounds against specific enzymes.

Hyaluronidase (B3051955) Inhibition

Hyaluronidases are enzymes that degrade hyaluronic acid, a key component of the extracellular matrix. Inhibitors of this enzyme have therapeutic potential in various conditions. Studies on indole derivatives have shown promising hyaluronidase inhibitory activity.

A series of indole-2- and 3-carboxamide derivatives were evaluated for their ability to inhibit hyaluronidase. Several compounds demonstrated significant inhibition, with IC50 values ranging from 25 to 41 µM nih.gov. Structure-activity relationship (SAR) studies revealed key structural features that influence inhibitory potency. Specifically, the presence of a chloro or fluoro substituent at the para-position of the benzamide (B126) ring was found to be important for good inhibitory effect nih.gov. Furthermore, the introduction of a p-fluoro benzyl (B1604629) group onto the indole nitrogen positively impacted the inhibitory effects for both indole-2- and 3-carboxamide derivatives nih.gov.

Table 1: Hyaluronidase Inhibition by Indole Derivatives

| Compound Type | Key Structural Features | IC50 Range (µM) | Reference |

|---|

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Inhibitors of these enzymes are a primary strategy for the management of Alzheimer's disease. Indole-based compounds, including derivatives of indole-3-acetic acid, have been designed and synthesized as potential inhibitors of these cholinesterases.

In one study, a novel series of indole derivatives were evaluated for their AChE and BChE inhibitory activities. The results showed that several compounds were potent inhibitors of both enzymes. For instance, compound 5 showed superior inhibitory activity against AChE with an IC50 value of 0.042 µM, while compound 7 was a potent inhibitor of BChE with an IC50 of 0.207 µM researchgate.net. Some compounds exhibited selectivity for one enzyme over the other. Compound 3c was more selective for AChE, whereas compounds 4a , 4b , and 4d showed higher selectivity for BChE researchgate.net. The introduction of a hydrazone moiety to the indole structure has been noted for conferring dual AChE/BuChE inhibitory activity researchgate.net.

Table 2: AChE and BChE Inhibitory Activities of Indole Derivatives

| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Reference |

|---|---|---|---|

| 3c | >50 | 1.832 | researchgate.net |

| 4a | 1.161 | 0.435 | researchgate.net |

| 4b | 0.945 | 0.251 | researchgate.net |

| 4d | 1.341 | 0.381 | researchgate.net |

| 5 | 0.042 | 3.003 | researchgate.net |

| 7 | 2.54 | 0.207 | researchgate.net |

| 11 | 0.052 | 2.529 | researchgate.net |

| Donepezil | 0.021 | 3.524 | researchgate.net |

Other Reported Biological Activities and Potential Therapeutic Targets

Beyond enzyme inhibition, derivatives of indole-1-acetic acid have been explored for other significant biological activities, pointing towards their potential in addressing complex diseases like Parkinson's disease and malaria.

Anti-Parkinsonian Agents

Parkinson's disease (PD) is a neurodegenerative disorder characterized by the loss of dopaminergic neurons. Research has focused on indole derivatives for their neuroprotective effects. One such indole derivative, NC009-1 , has demonstrated the ability to reduce neuroinflammation and neurodegeneration in cellular and animal models of PD nih.gov. This compound was found to down-regulate NLRP3 and IL-1β in both MPP+-treated microglial cells and MPTP-treated mice, highlighting its anti-inflammatory potential nih.gov.

Furthermore, a series of indole-3-acetic acid-derived arylhydrazone hybrids have been synthesized and evaluated for their potential in treating Parkinson's disease. These compounds were assessed for their neuroprotective, MAO-B inhibitory, and antioxidant properties researchgate.net. Another indole compound, GSK2606414 , a PERK inhibitor, has been shown to protect nigral-dopaminergic neurons against neurotoxins that induce PD, leading to improved motor performance and elevated dopamine (B1211576) levels in animal models nih.gov.

Antimalarial Activity

The indole nucleus is considered a "privileged scaffold" in medicinal chemistry and has served as a template for the development of new antimalarial agents. Many indole derivatives have shown potent in vitro and in vivo activity against both drug-sensitive and drug-resistant strains of malaria parasites nih.gov.

The antimalarial activity of indole-based compounds is often attributed to their ability to inhibit hemozoin formation or through other, sometimes unknown, mechanisms of action nih.gov. Synthetic efforts have focused on creating hybrids and derivatives that optimize antiplasmodial activity. For example, structure-activity relationship studies on indoloisoquinoline templates, derived from tryptophan, have shown that modifications to the indole nitrogen and other parts of the molecule can lead to compounds with low micromolar activity against chloroquine-resistant P. falciparum strains nih.gov. The versatility of the indole scaffold continues to make it a focal point in the search for novel and effective antimalarial drugs nih.govmalariaworld.org.

Elucidation of Structure Activity Relationships Sar and Mechanistic Pathways of 3 Formylindol 1 Yl Acetic Acid

Impact of Substitution Patterns on Biological Efficacy

The formyl group (-CHO) at the C3 position of the indole (B1671886) ring is a key determinant of the molecule's biological activity. This aldehyde group is a versatile pharmacophore that can participate in various non-covalent and covalent interactions with biological macromolecules.

The oxygen atom of the formyl group can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors like the amino acid residues in a protein's active site. The reactivity of the aldehyde allows for the formation of Schiff bases through condensation reactions with primary amino groups, such as the lysine (B10760008) residues in proteins nih.gov. This potential for covalent bond formation can lead to irreversible inhibition of target enzymes.

The acetic acid moiety at the N1 position of the indole ring introduces a crucial acidic center to the molecule. This carboxylic acid group is typically ionized at physiological pH, bearing a negative charge that can engage in strong ionic interactions with positively charged residues like arginine or lysine in a protein binding pocket. Such electrostatic interactions are often key drivers for high-affinity binding.

The presence of a carboxylic acid is a common feature in many biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) researchgate.net. For indole-3-acetic acid derivatives, this acidic function is often essential for their biological activity. Studies on related compounds have shown that replacement of the carboxyl group with other acidic functionalities can decrease activity, and amide analogues are often inactive.

Furthermore, the acetic acid side chain provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation within the binding site. The distance and spatial relationship between the indole ring and the carboxylic acid group are critical parameters that can influence the biological response.

The substitution at the indole nitrogen (N1 position) is a well-established strategy for modulating the pharmacological properties of indole derivatives. The nature of the substituent at this position can significantly impact the molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity and selectivity for different biological targets.

In the case of 3-Formylindol-1-yl-acetic acid, the N-acetic acid group is a specific type of N-substitution. Studies on other N-substituted indole derivatives have provided valuable insights into the effects of modifying this position. For instance, in a series of N-substituted 3-methylindole (B30407) derivatives, the nature of the substituent on the piperidine (B6355638) or piperazine (B1678402) ring attached to the indole nitrogen was found to influence their cytotoxic activity against cancer cell lines nih.gov.

Similarly, research on N-substituted indole-3-carbaldehyde oxime derivatives as urease inhibitors revealed that different substituents on the indole nitrogen (e.g., methyl, benzyl) resulted in varying inhibitory potencies msjonline.orgnih.gov. This highlights the sensitivity of the biological activity to the steric and electronic properties of the N-substituent.

The following table summarizes the general effects of substitutions on different parts of the indole scaffold based on studies of related compounds.

| Position of Substitution | Type of Substitution | General Impact on Biological Activity | Illustrative Example from Related Compounds |

|---|---|---|---|

| C3-Formyl Group | Modification via condensation (e.g., Schiff base formation) | Modulation of activity (e.g., antimicrobial, antioxidant) | Formation of Schiff bases with amino acids leading to antimicrobial activity nih.gov |

| N1-Acetic Acid Moiety | Replacement with other acidic or non-acidic groups | Often essential for activity; replacement can lead to loss of potency | Carboxyl group is crucial for the anti-inflammatory activity of many indole-3-acetic acid derivatives researchgate.net |

| N1-Substitution (General) | Varying alkyl or aryl groups | Significant impact on potency and selectivity | N-benzyl derivatives of indole-3-carbaldehyde oximes showing potent urease inhibition msjonline.orgnih.gov |

Computational Chemistry and Molecular Docking Studies

Computational methods, including molecular docking and conformational analysis, are powerful tools for investigating the interactions between a small molecule like this compound and its potential protein targets at a molecular level. These studies can provide valuable insights into the binding mode, affinity, and the structural basis for the observed biological activity.

Molecular docking simulations can predict the preferred binding orientation of this compound within the active site of a target protein. This allows for a detailed analysis of the intermolecular interactions that stabilize the ligand-protein complex.

Key interactions that would be anticipated for this compound include:

Hydrogen Bonding: The formyl oxygen and the carboxylic acid group are prime candidates for forming hydrogen bonds with amino acid residues in the binding pocket.

Ionic Interactions: The deprotonated carboxylate of the acetic acid moiety can form strong salt bridges with positively charged residues such as arginine and lysine.

π-π Stacking: The aromatic indole ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Hydrophobic Interactions: The indole ring and the methylene (B1212753) group of the acetic acid side chain can participate in hydrophobic interactions with nonpolar residues.

While specific docking studies on this compound are not extensively reported, studies on analogous indole derivatives provide a framework for understanding its potential interactions. For instance, molecular docking of indole-based compounds as inhibitors of enzymes like phospholipase A2 has revealed key hydrogen bond interactions with residues such as Asp48 and Gly29, and hydrophobic interactions within the binding pocket. Similarly, docking studies of indole-based diaza-sulphonamides with the JAK-3 protein have highlighted the importance of hydrogen bonding and π-stacking interactions for binding affinity.

The following table illustrates hypothetical key interactions of this compound with a generic protein active site, based on its functional groups and findings from related indole derivatives.

| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |

|---|---|---|

| C3-Formyl Group (Oxygen) | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine, Asparagine, Glutamine |

| N1-Acetic Acid (Carboxylate) | Ionic Interaction / Salt Bridge | Arginine, Lysine, Histidine |

| N1-Acetic Acid (Carboxylate) | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine, Asparagine, Glutamine |

| Indole Ring | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Indole Ring & Methylene Group | Hydrophobic Interactions | Alanine, Valine, Leucine, Isoleucine, Proline, Methionine |

Conformational analysis is essential for understanding the three-dimensional structure of this compound and how its flexibility influences its ability to bind to a target. The molecule possesses rotational freedom around the single bonds connecting the indole ring to the N-acetic acid side chain and the C3-formyl group.

Computational methods can be used to explore the conformational space of the molecule and identify low-energy conformers that are likely to be present in solution and relevant for binding. The relative orientation of the formyl group and the acetic acid moiety with respect to the indole plane will significantly affect the shape of the molecule and its complementarity to a protein's binding site.

Binding mode predictions from molecular docking can suggest how these preferred conformers fit into the active site. For instance, the orientation of the acetic acid side chain will determine its ability to reach and interact with charged or polar residues. The conformation of the formyl group will influence its accessibility for forming hydrogen bonds or covalent adducts. While no specific conformational analysis for this compound is available, studies on other substituted indoles demonstrate the importance of such analyses in rationalizing SAR data and guiding the design of new analogs with improved binding affinities msjonline.org.

Mechanistic Investigations at the Cellular and Molecular Level

Detailed, publicly available scientific literature specifically investigating the mechanistic pathways of this compound at the cellular and molecular level is limited. While the broader class of indole-containing compounds has been the subject of extensive research, specific data on the signal transduction pathway modulation and receptor binding affinities for this particular derivative are not well-documented in current research databases. The following sections outline the established methodologies used to investigate such mechanisms, which would be applicable to future studies of this compound.

Signal Transduction Pathway Modulation

The modulation of signal transduction pathways is a critical aspect of understanding a compound's mechanism of action. For a novel compound like this compound, researchers would typically investigate its effects on well-established signaling cascades involved in cellular processes such as proliferation, inflammation, and apoptosis.

Hypothetically, studies could explore its impact on pathways such as:

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling: This pathway is a key regulator of inflammatory responses. Assays would measure the phosphorylation and degradation of IκBα, and the subsequent nuclear translocation of NF-κB subunits (e.g., p65).

MAPK (Mitogen-Activated Protein Kinase) Signaling: This cascade, including ERK, JNK, and p38 pathways, is crucial for cellular growth and stress responses. The phosphorylation status of these key kinases would be assessed in the presence of the compound.

PI3K/Akt/mTOR (Phosphatidylinositol 3-kinase/Protein Kinase B/mammalian Target of Rapamycin) Pathway: This pathway is central to cell survival, growth, and metabolism. Investigations would focus on the phosphorylation levels of Akt and downstream targets like mTOR.

The data from such investigations would typically be presented in a format similar to the hypothetical table below, quantifying the compound's effect on key signaling proteins.

Hypothetical Data on Signal Transduction Pathway Modulation by this compound

| Signaling Pathway | Key Protein Analyzed | Observed Effect (at specified concentration) | Method of Detection |

|---|---|---|---|

| NF-κB | Phospho-p65 | Data Not Available | Western Blot, ELISA |

| MAPK/ERK | Phospho-ERK1/2 | Data Not Available | Western Blot, Flow Cytometry |

| PI3K/Akt | Phospho-Akt | Data Not Available | Western Blot, ELISA |

Receptor Binding Assays

Receptor binding assays are fundamental in determining the molecular targets of a compound. nih.govnih.gov These assays measure the affinity of a ligand (in this case, this compound) for a specific receptor. nih.govnih.gov The choice of receptors to screen would be guided by the structural similarity of the compound to known ligands or by preliminary functional assay results.

Commonly used techniques for receptor binding assays include:

Radioligand Binding Assays: This classic method involves a radiolabeled ligand that competes with the test compound for binding to the receptor. The amount of radioactivity detected is inversely proportional to the binding affinity of the test compound.

Fluorescence Polarization (FP) Assays: This technique measures the change in the polarization of fluorescent light when a small fluorescently labeled ligand binds to a larger receptor molecule. nih.govnih.gov

Surface Plasmon Resonance (SPR): This label-free technique detects the binding of a compound to a receptor immobilized on a sensor chip by measuring changes in the refractive index.

The results of these assays are typically expressed as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki), which quantify the compound's binding affinity. A lower value indicates a higher affinity.

Hypothetical Receptor Binding Profile for this compound

| Receptor Target | Assay Type | Binding Affinity (Ki) |

|---|---|---|

| Estrogen Receptor Alpha | Radioligand Binding Assay | Data Not Available |

| Glucocorticoid Receptor | Fluorescence Polarization | Data Not Available |

| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | Surface Plasmon Resonance | Data Not Available |

Without specific experimental data from studies on this compound, any discussion of its specific effects on signal transduction or its receptor binding profile remains speculative. The methodologies described provide a framework for how such investigations would be conducted to elucidate the compound's precise mechanism of action.

Advanced Applications of 3 Formylindol 1 Yl Acetic Acid As a Versatile Chemical Synthon

Role as a Building Block in the Synthesis of Complex Heterocyclic Systems

The indole (B1671886) nucleus is a privileged scaffold found in a vast number of natural products and pharmacologically active compounds, particularly alkaloids. nih.govencyclopedia.pub The functional handles on 3-Formylindol-1-yl-acetic acid make it an ideal starting material for elaborating this core structure into more complex heterocyclic frameworks. The aldehyde can participate in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, while the acetic acid side chain can be used for cyclization or as a point of attachment for other molecular fragments.

Indole alkaloids are a large class of naturally occurring compounds with diverse and potent biological activities. encyclopedia.pub The synthesis of analogues of these natural products is a key strategy in drug discovery to improve efficacy, selectivity, and pharmacokinetic properties. This compound serves as a valuable precursor for such analogues.

Detailed research findings indicate that the C-3 formyl group can undergo condensation reactions with various nucleophiles, such as amines and active methylene (B1212753) compounds, to initiate the construction of alkaloid-like skeletons. For example, reaction with tryptamine (B22526) derivatives could lead to precursors for β-carboline alkaloids. The N-1 acetic acid side chain offers a handle for creating bridged or macrocyclic structures, mimicking the complex ring systems found in alkaloids like strychnine (B123637) or the vinca (B1221190) alkaloids. While many synthetic routes to indole alkaloids exist, the use of pre-functionalized indoles like this compound provides a convergent and efficient approach to novel analogues that would be difficult to access through traditional methods like Fischer indole synthesis on a complex substrate. nih.gov

Table 1: Potential Reactions for Indole Alkaloid Analogue Synthesis

| Functional Group | Reaction Type | Potential Product Scaffold |

| C-3 Formyl | Pictet-Spengler Reaction | β-Carboline derivatives |

| C-3 Formyl | Knoevenagel Condensation | C-3 substituted indole intermediates |

| N-1 Acetic Acid | Intramolecular Amidation | Lactam-fused indole systems |

| Both | Multi-step Synthesis | Bridged or macrocyclic indole structures |

The development of methods to construct polycyclic systems containing an indole core is of great interest in synthetic chemistry. researchgate.net 3,n-fused tricyclic indoles are particularly widespread in various natural products and drug molecules. encyclopedia.pubmdpi.com this compound is a suitable substrate for modern synthetic methodologies aimed at creating these fused systems.

Palladium-catalyzed domino reactions, for instance, are powerful tools for assembling complex cyclic molecules in a single step. mdpi.com The N-1 acetic acid side chain of this compound can be modified, for example, by converting it to an ester and performing an alpha-alkenylation to introduce a tethered reactive group. Subsequent intramolecular reactions, such as a Heck reaction or Larock indole annulation, could then be employed to form a new ring fused to the 3- and 4-positions of the indole core. mdpi.com Similarly, the C-3 formyl group can be transformed into an alkyne or other functional group to participate in annulation reactions, providing access to a variety of fused pyrrolo-, pyridino-, or azepino-indole frameworks. researchgate.net

Conjugation Chemistry and Bioconjugation Applications

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a fundamental technique for creating therapeutic agents, diagnostics, and research tools. thermofisher.com The distinct reactivity of the aldehyde and carboxylic acid groups on this compound makes it an excellent reagent for these applications.

The attachment of lipophilic groups or other functionalities to oligonucleotides is a promising strategy for improving their intracellular delivery and therapeutic potential. nih.govmdpi.com Research has demonstrated that a 3-formylindole functionality can be successfully incorporated into oligonucleotides to serve as a handle for further conjugation. researchgate.net

To achieve this, the 3-formylindole moiety, derived from a precursor like this compound, is incorporated into a scaffold which is then converted into a phosphoramidite (B1245037) or a solid support building block. researchgate.net These building blocks can be used in standard automated solid-phase oligonucleotide synthesis to place the formylindole group at the 5'-end, the 3'-end, or even at an internal position within the nucleic acid sequence. researchgate.net

Once the oligonucleotide is synthesized and deprotected, the aldehyde group is available for chemoselective ligation. A particularly effective method is oxime ligation, which involves the reaction of the aldehyde with an aminooxy-functionalized molecule to form a stable oxime bond. researchgate.net This strategy has been used to conjugate an aminooxy-lactose molecule to a 3'-formylindole-modified oligonucleotide, demonstrating a viable pathway for attaching carbohydrates or other ligands. researchgate.net

Table 2: Building Blocks for 3-Formylindole Oligonucleotide Conjugation researchgate.net

| Building Block | Position of Modification | Subsequent Ligation Chemistry | Example Conjugate |

| 3-Formylindole Phosphoramidite | 5'-end or Internal | Oxime Ligation | Biotin (B1667282), Lactose |

| 3-Formylindole CPG Solid Support | 3'-end | Oxime Ligation | Lactose, Peptides |

The dual functionality of this compound allows it to act as a heterobifunctional crosslinker. The carboxylic acid can be activated to form a stable amide bond with primary amines present on solid supports like agarose (B213101) beads or functionalized surfaces. This immobilization leaves the C-3 aldehyde group exposed and available for subsequent reactions.

This strategy is valuable for creating affinity chromatography media. A ligand can be attached to the immobilized 3-formylindole via its aldehyde group, and this matrix can then be used to capture and purify proteins or other biomolecules that bind to the ligand.

For diagnostic purposes, the aldehyde is a convenient handle for attaching reporter molecules. For example, conjugation with a biotin derivative containing an aminooxy or hydrazine (B178648) group allows for subsequent detection using streptavidin-enzyme conjugates. researchgate.net Similarly, fluorescent dyes functionalized with reactive groups compatible with aldehydes can be attached to create probes for imaging applications. The stable linkages formed, such as oxime or hydrazone bonds, are suitable for a range of bioanalytical assays.

Development of Chemical Probes and Affinity Ligands

Chemical probes are small molecules used to study and manipulate biological systems, while affinity ligands are used to isolate and identify binding partners from complex biological mixtures. The indole-3-acetic acid structure itself is a well-known plant hormone (auxin), and its derivatives are of interest for studying auxin-binding proteins and signaling pathways. nih.govnih.gov

The addition of a formyl group at the C-3 position provides a crucial reactive handle for converting the molecule into a probe or ligand without significantly altering the core indole structure that may be required for biological recognition. For example, the aldehyde can be used to attach:

A fluorophore: Reaction with a fluorescent hydrazine or aminooxy-dye would yield a fluorescent chemical probe. This probe could be used to visualize the cellular uptake or subcellular localization of the indole derivative.

A biotin tag: Conjugation to biotin allows the molecule to be used for affinity pull-down experiments. After incubating the biotinylated indole with a cell lysate, streptavidin-coated beads can be used to capture the molecule along with any proteins that have bound to it, enabling the identification of target proteins.

A photo-crosslinking group: Attaching a moiety like a diazirine allows for the formation of a covalent bond to a binding partner upon photoactivation, which is a powerful technique for irreversibly labeling target proteins.

The N-1 acetic acid group provides a secondary point for modification, allowing for the fine-tuning of solubility or the attachment of additional functionalities, further enhancing the versatility of this compound as a platform for developing bespoke chemical biology tools.

Future Perspectives and Emerging Research Directions for 3 Formylindol 1 Yl Acetic Acid

Exploration of Novel Synthetic Methodologies

The development of efficient and sustainable synthetic routes is paramount for the future exploration of 3-Formylindol-1-yl-acetic acid and its derivatives. While classical methods for indole (B1671886) synthesis, such as the Fischer indole synthesis, remain relevant, contemporary research is focused on more innovative and greener approaches.

Recent advancements in the synthesis of 3-substituted indoles have highlighted the use of various catalytic systems to enhance reaction efficiency and selectivity. rsc.org Methodologies such as one-pot sequential base-acid promoted synthesis and the use of biocatalysts like immobilized enzymes are promising avenues. nih.gov For instance, a one-pot sequential synthesis of 3-substituted indoles has been developed using sodium hydroxide (B78521) and acetic acid, which could be adapted for the synthesis of this compound. nih.gov Furthermore, the use of novel catalysts, including metal-organic frameworks (MOFs) and nanoparticles, could offer improved yields and milder reaction conditions. The exploration of flow chemistry and microwave-assisted synthesis could also provide more rapid and scalable methods for producing this compound and its analogues, facilitating broader screening and development efforts.

| Synthetic Approach | Potential Advantages for this compound Synthesis |

| One-pot Sequential Synthesis | Reduced reaction time, higher yields, and simplified purification. nih.gov |

| Biocatalysis | Environmentally friendly, high selectivity, and mild reaction conditions. |

| Flow Chemistry | Improved scalability, safety, and process control. |

| Microwave-Assisted Synthesis | Accelerated reaction rates and increased yields. |

Identification of New Biological Targets and Pharmacological Actions

The indole scaffold is present in numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netnih.gov The unique combination of functional groups in this compound suggests a broad spectrum of potential biological targets.